

# Application Notes and Protocols: GSK805

## Stability and Storage

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: GSK805

Cat. No.: B15606167

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## Introduction

**GSK805** is a potent and orally bioavailable inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORyt). As a critical regulator of Th17 cell differentiation, RORyt is a key target in the development of therapeutics for autoimmune diseases. Understanding the stability and proper storage conditions of **GSK805** is paramount to ensure the reliability and reproducibility of experimental results. These application notes provide a comprehensive overview of the recommended storage conditions, stability, and handling protocols for **GSK805** in both solid and solution forms.

## Physicochemical Properties

A summary of the key physicochemical properties of **GSK805** is provided below.

Property	Value
Molecular Formula	C <sub>23</sub> H <sub>18</sub> Cl <sub>2</sub> F <sub>3</sub> NO <sub>4</sub> S
Molecular Weight	532.36 g/mol [1][2][3]
Appearance	White to off-white crystalline solid[1][4]
Purity	≥95% to ≥98% (by HPLC)[4][5]

## Stability and Storage Conditions

Proper storage is crucial to maintain the integrity and activity of **GSK805**. The following tables summarize the recommended storage conditions for the compound in its solid form and in various solvents.

**Table 1: Storage of Solid GSK805**

Storage Temperature	Duration	Additional Notes
-20°C	≥ 2 to 3 years[1][5][6]	Recommended for long-term storage.
0 - 4°C	Days to weeks[3]	Suitable for short-term storage. [3]
2 - 8°C	Not specified	One supplier suggests this range.[4][7]
Ambient	Stable for weeks[3]	Sufficient for shipping.[3]

**Table 2: Storage of GSK805 in Solution**

Solvent	Storage Temperature	Duration
DMSO	-80°C	≥ 1 year[1]
DMSO	-20°C	Up to 3 months[7]
In solvent (unspecified)	-80°C	3 months[6]
In solvent (unspecified)	-20°C	2 weeks[6]

Note: It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For aqueous solutions, it is advised not to store them for more than one day.[5]

## Experimental Protocols

While detailed experimental data on degradation pathways and kinetics are not extensively published, the following protocols provide best practices for the preparation and handling of **GSK805** to ensure optimal stability and performance in research applications.

## Protocol 1: Preparation of GSK805 Stock Solution in DMSO

- Materials:
  - **GSK805** solid powder
  - Anhydrous Dimethyl Sulfoxide (DMSO)
  - Sterile microcentrifuge tubes or vials
  - Vortex mixer
  - Sonicator (optional)
- Procedure:
  1. Equilibrate the **GSK805** vial to room temperature before opening to prevent moisture condensation.
  2. Weigh the desired amount of **GSK805** powder in a sterile tube.
  3. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. The solubility of **GSK805** in DMSO is high, up to 100 mg/mL (187.84 mM).[\[1\]](#)[\[2\]](#)[\[4\]](#)
  4. Vortex the solution thoroughly to dissolve the compound. Sonication can be used to aid dissolution.[\[1\]](#)
  5. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
  6. Store the aliquots at -80°C for long-term storage (≥ 1 year) or -20°C for shorter-term storage (up to 3 months).[\[1\]](#)[\[7\]](#)

## Protocol 2: Preparation of Aqueous Working Solutions

- Materials:

- **GSK805** stock solution in DMSO
- Aqueous buffer of choice (e.g., PBS, pH 7.2)
- Sterile tubes
- Procedure:
  1. Thaw a single-use aliquot of the **GSK805** DMSO stock solution at room temperature.
  2. Dilute the stock solution with the desired aqueous buffer to the final working concentration.
  3. Important: **GSK805** has limited solubility in aqueous buffers.[5] It is recommended to prepare aqueous working solutions fresh on the day of use and not to store them for more than one day.[5]
  4. If precipitation occurs, the solution may be gently warmed or sonicated. However, be mindful of the potential for degradation with excessive heat.

## Protocol 3: Formulation for In Vivo Studies

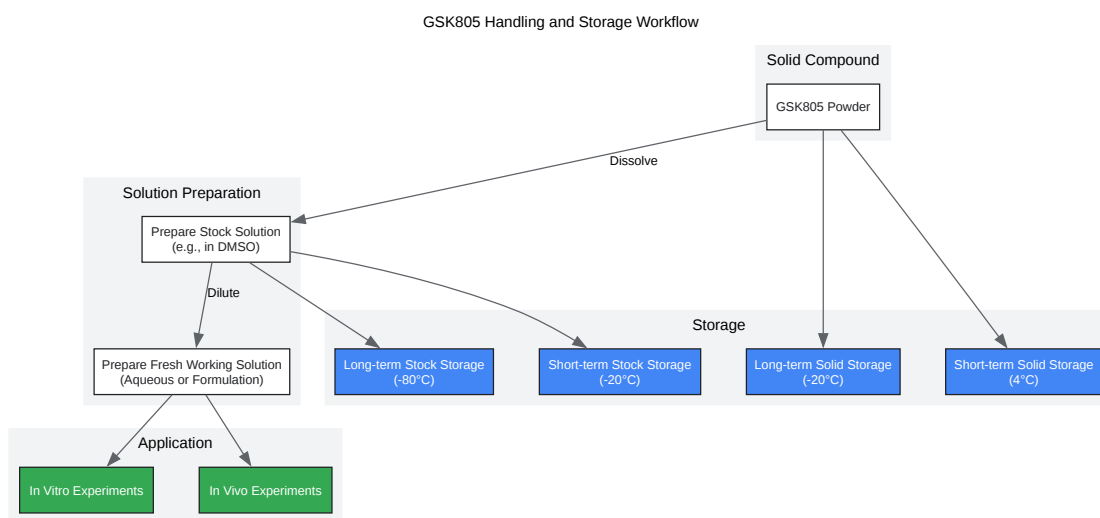
For oral administration in animal models, a common formulation is a suspension.

- Materials:
  - **GSK805** solid powder
  - DMSO
  - PEG300
  - Tween 80
  - Saline
- Procedure:
  1. Prepare a suspension with the following components: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]

2. The reported concentration for this formulation is 10 mg/mL (18.78 mM).[1]
3. Add the solvents sequentially and ensure the solution is as clear as possible before adding the next solvent.[1]
4. It is recommended to prepare this formulation fresh for each use.[8]

## Signaling Pathways and Experimental Workflows

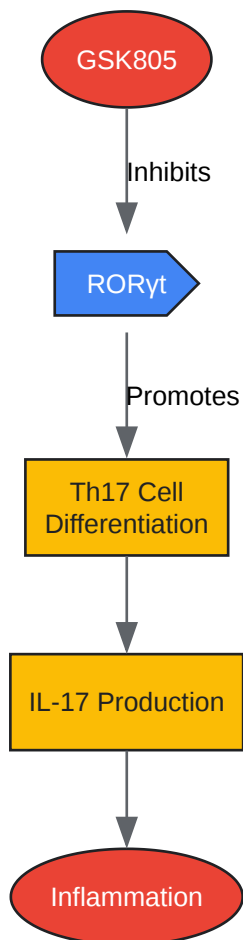
The stability of **GSK805** is critical for its use in studying RORyt-mediated signaling pathways. The following diagrams illustrate the general workflow for handling **GSK805** and a simplified representation of its mechanism of action.



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Caption: Workflow for handling and storing **GSK805**.

## Simplified Mechanism of RORyt Inhibition by GSK805



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- To cite this document: BenchChem. [Application Notes and Protocols: GSK805 Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606167#gsk805-stability-and-storage-conditions]

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